5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine, 95%
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Overview
Description
5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine, 95%, (5-(2,4-DMP)-2-HOP) is a heterocyclic compound belonging to the pyrimidine family. It is a synthetic derivative of 2-hydroxypyrimidine and is used as a building block in the synthesis of a variety of organic compounds. 5-(2,4-DMP)-2-HOP has been extensively studied for its potential applications in pharmaceutical and materials science.
Scientific Research Applications
5-(2,4-DMP)-2-HOP has been studied for its potential applications in pharmaceuticals and materials science. It has been used as a starting material for the synthesis of a variety of organic compounds such as 5-phenyl-2-hydroxypyrimidine, 5-(2,4-dichlorophenyl)-2-hydroxypyrimidine, and 5-(2,4-difluorophenyl)-2-hydroxypyrimidine. In addition, 5-(2,4-DMP)-2-HOP has been investigated for its potential as a corrosion inhibitor and as an antioxidant.
Mechanism of Action
The mechanism of action of 5-(2,4-DMP)-2-HOP is not fully understood. However, it is believed to interact with the cell membrane, allowing it to pass through the cell wall and interact with the cell’s proteins. This interaction can lead to the inhibition of certain enzymes and the activation of other enzymes, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
5-(2,4-DMP)-2-HOP has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase, cyclooxygenase-2, and phospholipase A2. It has also been shown to possess antioxidant and anti-inflammatory properties. In addition, it has been shown to induce apoptosis in certain cancer cell lines.
Advantages and Limitations for Lab Experiments
The use of 5-(2,4-DMP)-2-HOP in laboratory experiments offers a number of advantages. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous and non-aqueous solutions. In addition, it is soluble in a variety of organic solvents, making it suitable for a wide range of applications. However, there are some limitations to its use. It is sensitive to light and air, and it can be toxic if ingested or inhaled in large quantities.
Future Directions
The potential applications of 5-(2,4-DMP)-2-HOP are vast, and there are many future directions for its research. These include further exploration of its potential as an antioxidant, anti-inflammatory, and anticancer agent. Additionally, its use as a corrosion inhibitor and as a starting material for the synthesis of other organic compounds could be further explored. Finally, its mechanism of action could be studied in greater detail, which could lead to a better understanding of its biochemical and physiological effects.
Synthesis Methods
5-(2,4-DMP)-2-HOP can be synthesized via a multi-step process beginning with the reaction of 2-hydroxypyrimidine with 2,4-dimethylphenyl bromide in the presence of anhydrous zinc chloride. This reaction forms the intermediate 5-(2,4-dimethylphenyl)-2-hydroxypyrimidine, which is then treated with aqueous sodium hydroxide to afford the desired product, 5-(2,4-DMP)-2-HOP.
properties
IUPAC Name |
5-(2,4-dimethylphenyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-11(9(2)5-8)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQKIINJNIHMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680834 |
Source
|
Record name | 5-(2,4-Dimethylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111113-63-3 |
Source
|
Record name | 5-(2,4-Dimethylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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